molecular formula C19H22ClN3 B3887808 (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(4-CHLOROPHENYL)ETHAN-1-IMINE

(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(4-CHLOROPHENYL)ETHAN-1-IMINE

Cat. No.: B3887808
M. Wt: 327.8 g/mol
InChI Key: AKQYVLRLHYSPRV-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(4-CHLOROPHENYL)ETHAN-1-IMINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(4-CHLOROPHENYL)ETHAN-1-IMINE typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Imine formation: The final step involves the reaction of the benzylated piperazine with 4-chlorobenzaldehyde under acidic conditions to form the imine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the piperazine ring or the benzyl group.

    Reduction: Reduction reactions may target the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include N-oxides or carboxylic acids.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Pharmacology: Investigation of its potential as a therapeutic agent for various diseases.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Drug Development: Potential use in the development of new drugs, particularly for neurological or psychiatric conditions.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(4-CHLOROPHENYL)ETHAN-1-IMINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors in the central nervous system, modulating neurotransmitter activity. The compound may also inhibit specific enzymes or interact with DNA/RNA, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(4-FLUOROPHENYL)ETHAN-1-IMINE: Similar structure but with a fluorine atom instead of chlorine.

    (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(4-METHOXYPHENYL)ETHAN-1-IMINE: Contains a methoxy group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in (1Z)-N-(4-BENZYLPIPERAZIN-1-YL)-1-(4-CHLOROPHENYL)ETHAN-1-IMINE may confer unique pharmacological properties, such as increased lipophilicity or specific interactions with biological targets.

Properties

IUPAC Name

(Z)-N-(4-benzylpiperazin-1-yl)-1-(4-chlorophenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3/c1-16(18-7-9-19(20)10-8-18)21-23-13-11-22(12-14-23)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQYVLRLHYSPRV-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=CC=C2)/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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